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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of fluorescence of AF 555
carboxylic acid, a bright, water-soluble, and photostable orange fluorescent dye. This

document provides a comprehensive overview of its photophysical properties, the fundamental

mechanism of its fluorescence, and detailed protocols for its application in bioconjugation,

catering to the needs of researchers and professionals in life sciences and drug development.

Core Principle of Fluorescence
Contrary to what its name might suggest, Alexa Fluor 555 (AF 555) is not a rhodamine

derivative but belongs to the cyanine family of dyes. The fluorescence of AF 555 carboxylic
acid originates from its cyanine core structure, which is characterized by two nitrogen-

containing heterocycles linked by a polymethine chain. This extended π-conjugated system is

responsible for the dye's strong absorption and emission in the visible spectrum.

The process of fluorescence can be illustrated by a Jablonski diagram, which depicts the

electronic and vibrational states of a molecule. Upon absorption of a photon of appropriate

energy (around 555 nm for AF 555), an electron is promoted from the ground electronic state

(S₀) to an excited singlet state (S₁ or S₂). This process is very rapid, occurring on the

femtosecond timescale.

Following excitation, the molecule quickly relaxes to the lowest vibrational level of the S₁ state

through non-radiative processes like internal conversion and vibrational relaxation, losing some
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energy as heat. From the S₁ state, the molecule can return to the ground state (S₀) via several

pathways. For fluorescent molecules like AF 555, the most significant pathway is the emission

of a photon, a process known as fluorescence. This emitted photon is of lower energy (longer

wavelength, around 565 nm) than the absorbed photon, a phenomenon known as the Stokes

shift.

Other non-radiative pathways that compete with fluorescence include internal conversion to the

ground state and intersystem crossing to a triplet state (T₁). From the triplet state, the molecule

can return to the ground state via phosphorescence (a much slower process than

fluorescence) or non-radiative decay. The efficiency of fluorescence is quantified by the

fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the

number of photons absorbed.
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A simplified Jablonski diagram illustrating the principle of fluorescence.

Photophysical Properties
The performance of a fluorophore is defined by its photophysical properties. AF 555 is known

for its high brightness, photostability, and water solubility, making it a versatile tool for various

fluorescence-based applications.

Property Value Reference

Excitation Maximum (λ_ex) 555 nm [1]

Emission Maximum (λ_em) 565 nm [1]

Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.10 [3]

Fluorescence Lifetime (τ) ~0.3 ns [3]

Experimental Protocols: Conjugation of AF 555
Carboxylic Acid
AF 555 carboxylic acid is the non-reactive form of the dye. To conjugate it to primary amines

on proteins, antibodies, or other biomolecules, the carboxylic acid group must first be activated.

A common and effective method for this is the use of 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its

water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4][5]

The EDC/NHS chemistry proceeds in two steps:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of AF 555 to form a

highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution.

[4]
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Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a

more stable, amine-reactive NHS ester. This AF 555-NHS ester can then efficiently react with

primary amines on the target molecule to form a stable amide bond.[4][5]
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Workflow for EDC-NHS mediated conjugation of AF 555 carboxylic acid to a protein.

Materials:
AF 555 carboxylic acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

Protein or other amine-containing molecule to be labeled

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
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Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.5

Desalting column for purification

Protocol:
Preparation of Reagents:

Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF.

Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

Activation of AF 555 Carboxylic Acid:

Dissolve AF 555 carboxylic acid in the Activation Buffer.

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the AF 555
carboxylic acid solution.

Incubate the reaction for 15-30 minutes at room temperature.

Conjugation to the Protein:

Immediately add the activated AF 555-NHS ester solution to the protein solution. The

molar ratio of dye to protein can be varied to achieve the desired degree of labeling, but a

starting point of 10-20 fold molar excess of the dye is recommended.

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to

quench any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:
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Remove unreacted dye and byproducts by passing the reaction mixture through a

desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Data Presentation
The following table summarizes the key quantitative data for AF 555 carboxylic acid.

Parameter Value

Excitation Maximum 555 nm

Emission Maximum 565 nm

Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹

Quantum Yield ~0.10

Fluorescence Lifetime ~0.3 ns

Recommended Excitation Laser 532 nm, 561 nm

Recommended Emission Filter 570 - 620 nm

Conclusion
AF 555 carboxylic acid is a high-performance cyanine dye with excellent photophysical

properties for fluorescence-based applications. Its bright orange fluorescence, high

photostability, and water solubility make it an ideal candidate for labeling biomolecules. The

EDC-NHS coupling chemistry provides a robust and efficient method for conjugating AF 555
carboxylic acid to proteins and other amine-containing molecules, enabling a wide range of

applications in research, diagnostics, and drug development. Careful optimization of the

labeling protocol is recommended to achieve the desired degree of labeling and to ensure the

functionality of the labeled biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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